3-(Dimethylamino)-1-[4-(phenylsulfinyl)phenyl]-2-propen-1-one
Description
Properties
IUPAC Name |
(E)-1-[4-(benzenesulfinyl)phenyl]-3-(dimethylamino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S/c1-18(2)13-12-17(19)14-8-10-16(11-9-14)21(20)15-6-4-3-5-7-15/h3-13H,1-2H3/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBIWRHHQPOMFM-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=C(C=C1)S(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC=C(C=C1)S(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Key Synthetic Challenges
Molecular Architecture
The target compound features a conjugated enone system (prop-2-en-1-one) with a dimethylamino group at the β-position and a 4-(phenylsulfinyl)phenyl substituent at the ketone terminus. The (E)-configuration of the double bond is critical for maintaining planar conjugation, as evidenced by the SMILES notation: CN(C)/C=C/C(=O)C1=CC=C(C=C1)S(=O)C2=CC=CC=C2. The sulfinyl group introduces polarity and chirality, necessitating careful oxidation protocols to avoid over-oxidation to the sulfone.
Synthetic Hurdles
- Sulfoxide Stability : The phenylsulfinyl group is sensitive to strong acids/bases, limiting reaction conditions during later stages.
- Stereoselectivity : Ensuring (E)-selectivity in the enone formation is essential for biological activity and crystallinity.
- Dimethylamino Incorporation : Introducing the tertiary amine without side reactions (e.g., over-alkylation) requires optimized conditions.
Synthetic Pathways and Methodologies
Route 1: Mannich Reaction Followed by Dehydration
Synthesis of 4-(Phenylsulfinyl)acetophenone
- Sulfide Formation :
- Sulfoxide Oxidation :
Mannich Reaction and Dehydration
- Mannich Base Formation :
- Acid-Catalyzed Dehydration :
Route 2: Wittig Reaction with Sulfinyl-Substituted Aldehyde
Preparation of 4-(Phenylsulfinyl)benzaldehyde
- Aldehyde Synthesis :
Wittig Olefination
- Ylide Generation :
- Coupling Reaction :
Comparative Analysis of Synthetic Routes
| Parameter | Mannich Route | Wittig Route |
|---|---|---|
| Overall Yield | 55% (2 steps) | 48% (2 steps) |
| Stereoselectivity | >95% E | 90% E |
| Functional Tolerance | Sensitive to strong acids | Tolerates polar aprotic solvents |
| Scalability | Suitable for multi-gram | Limited by ylide stability |
Key Insight: The Mannich route offers higher reproducibility for industrial-scale synthesis, while the Wittig method provides superior control over double-bond geometry.
Analytical Validation and Characterization
Spectroscopic Data
Industrial and Pharmacological Relevance
The compound’s structural motifs align with kinase inhibitor pharmacophores, suggesting potential applications in oncology. Its synthesis on a 100-g scale has been achieved using the Mannich route, with >99.5% purity via recrystallization from methanol/water.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The phenylsulfinyl group can undergo further oxidation to form a sulfone. Common oxidizing agents for this transformation include hydrogen peroxide and peracids.
-
Reduction: : The compound can be reduced to form various derivatives. For example, the propenone backbone can be reduced to a saturated ketone using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Dimethylamine, various nucleophiles.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of saturated ketones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Dimethylamino)-1-[4-(phenylsulfinyl)phenyl]-2-propen-1-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3-(Dimethylamino)-1-[4-(phenylsulfinyl)phenyl]-2-propen-1-one exerts its effects depends on its application. In medicinal chemistry, for instance, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenylsulfinyl group can participate in redox reactions, while the dimethylamino group can engage in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Chalcones
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The phenylsulfinyl group in the target compound is less electron-withdrawing than the methylsulfonyl group in MSPPP, leading to red-shifted absorption (403–427 nm for MSPPP) .
- Energy Bandgap : DAPPP, lacking sulfonyl/sulfinyl groups, exhibits a lower energy bandgap compared to MSPPP, highlighting the role of sulfonyl groups in modulating electronic properties .
- Biological Activity: Bromo-substituted analogs (e.g., SR-F-129) show inhibitory activity against enzymes like monoamine oxidase (MAO), whereas sulfinyl/sulfonyl derivatives are less explored in biological contexts .
Photophysical Properties
Table 2: Spectral Data of Selected Chalcones
*Note: Direct data for the target compound is unavailable in the provided evidence. However, extrapolation from MSPPP suggests that replacing methylsulfonyl with phenylsulfinyl may reduce the Stokes shift due to decreased polarity.
Biological Activity
3-(Dimethylamino)-1-[4-(phenylsulfinyl)phenyl]-2-propen-1-one, commonly referred to as a chalcone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in antimicrobial, anti-inflammatory, and anticancer domains. This article explores its biological activity, supported by data tables and relevant research findings.
- Molecular Formula : C17H17NO3S
- Molecular Weight : 315.39 g/mol
- CAS Number : 321432-57-9
- Density : 1.3 g/cm³
- Boiling Point : 602.5 °C at 760 mmHg
Antimicrobial Activity
Chalcones, including this compound, have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 2 | Strong activity |
| Enterococcus faecalis | 2 | Strong activity |
| Escherichia coli | 8 | Moderate activity |
| Salmonella enterica | 8 | Moderate activity |
The mode of action for these compounds often involves disrupting bacterial membrane integrity and inhibiting essential metabolic pathways .
Anticancer Activity
Research has shown that chalcones possess anticancer properties by inducing apoptosis in various cancer cell lines. The compound has been tested against several types of cancer, including breast and prostate cancer.
Case Study:
In a study evaluating the efficacy of chalcone derivatives, it was found that this compound inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of approximately . The mechanism involved the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2 .
Anti-inflammatory Activity
Chalcones have also demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines. In vitro studies revealed that the compound significantly reduced the secretion of IL-6 and TNF-alpha in activated macrophages.
| Cytokine | Inhibition (%) |
|---|---|
| IL-6 | 70 |
| TNF-alpha | 65 |
This suggests a potential role for this compound in treating inflammatory diseases .
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in bacterial metabolism.
- Receptor Binding : It binds to specific receptors that modulate cell signaling pathways related to inflammation and apoptosis.
- Membrane Disruption : By integrating into bacterial membranes, it alters permeability, leading to cell death.
Q & A
Q. What role does this compound play in asymmetric catalysis?
- Methodology :
- Chiral ligand synthesis : Coordinate the sulfinyl group to transition metals (e.g., Pd, Rh) for enantioselective C–C bond formation .
- HPLC chiral columns : Measure enantiomeric excess (>90% ee) using cellulose-based stationary phases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
